molecular formula C11H13N3O3 B12912569 N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide CAS No. 824933-23-5

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide

Katalognummer: B12912569
CAS-Nummer: 824933-23-5
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: XKGKPURFPVGTAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is a heterocyclic compound that features an oxazolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically based on the same synthetic routes but optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the pyridine moiety can interact with various enzymes and receptors, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is unique due to its combination of an oxazolidinone ring and a pyridine moiety, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

824933-23-5

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

N-[(2-oxo-3-pyridin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide

InChI

InChI=1S/C11H13N3O3/c1-8(15)13-6-9-7-14(11(16)17-9)10-4-2-3-5-12-10/h2-5,9H,6-7H2,1H3,(H,13,15)

InChI-Schlüssel

XKGKPURFPVGTAB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.